3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride
Description
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a sulfonyl group attached to the 3-position of the pyrrolidine ring, which is further substituted with a 4-bromophenyl group. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Its molecular formula is approximately C₁₀H₁₁BrClNO₂S, with a molar mass of ~329.6 g/mol (calculated). The structural uniqueness of this compound lies in the combination of a rigid pyrrolidine ring, a sulfonyl linker, and a para-brominated aromatic system, which collectively influence its reactivity and pharmacological profile.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKFLKHFZRKURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromobenzenesulfonyl Chloride
- The 4-bromobenzenesulfonyl chloride is typically prepared by chlorination of 4-bromobenzenesulfonic acid or its sodium salt.
- Chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus oxychloride (POCl3) are used.
- The reaction is carried out in an inert solvent like toluene or dichloromethane at temperatures ranging from room temperature to reflux (~60-110°C).
- The sulfonyl chloride is isolated by distillation or crystallization.
Sulfonamide Formation with Pyrrolidine
- Pyrrolidine is reacted with 4-bromobenzenesulfonyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- The reaction is typically conducted at low temperatures (0–5°C) to control the reaction rate and minimize side reactions.
- A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid formed and drive the reaction forward.
- The reaction time varies from 1 to 24 hours depending on conditions, with stirring under inert atmosphere (nitrogen or argon) to prevent moisture interference.
- The progress is monitored by thin-layer chromatography (TLC) or HPLC.
Isolation and Purification
- After completion, the reaction mixture is washed with water and brine to remove inorganic salts.
- The organic layer is dried over anhydrous sodium sulfate.
- The solvent is evaporated under reduced pressure.
- The crude sulfonamide is purified by recrystallization from ethanol/water mixtures or by column chromatography using silica gel with methanol/dichloromethane gradients.
- The purified sulfonamide is converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride gas or by reaction with hydrochloric acid in dioxane or ethanol.
- The hydrochloride salt is isolated by filtration and drying under vacuum.
Alternative Synthetic Routes and Improvements
Use of Sulfonate Esters: An alternative involves using ethyl-4-bromophenylsulfonate reacting with pyrrolidine under neutral or slightly basic conditions in hydrocarbon solvents like benzene or toluene at 80–100°C. This method can be advantageous for acid-sensitive substrates and allows for removal of ethanol byproduct, improving yield and purity.
Protection Strategies: To achieve regioselective functionalization or to protect the sulfonyl group during multi-step syntheses, protecting groups such as tert-butyl or silyl groups on the sulfonyl moiety and Boc protection on the pyrrolidine nitrogen may be employed. After transformations, deprotection is carried out using HCl/dioxane.
Industrial Scale-Up: Industrial production optimizes reaction parameters such as stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature control (0–5°C), and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are sometimes utilized for consistency and scalability.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Sulfonyl chloride preparation | 4-bromobenzenesulfonic acid + SOCl2 | 60–110°C | Toluene, DCM | Chlorination, inert atmosphere |
| Sulfonamide formation | 4-bromobenzenesulfonyl chloride + pyrrolidine + base (Et3N) | 0–5°C | DCM, THF | Stirring 1–24 h, inert atmosphere |
| Purification | Recrystallization or column chromatography | Room temperature | Ethanol/water or MeOH/DCM | Removal of impurities |
| Hydrochloride salt formation | Treatment with HCl gas or HCl in dioxane/ethanol | Room temperature | Dioxane, ethanol | Salt isolation by filtration |
Research Findings and Analytical Data
- The sulfonamide formation proceeds with high regioselectivity at the pyrrolidine nitrogen, confirmed by NMR spectroscopy (1H, 13C) and mass spectrometry.
- Purity and identity are verified by melting point determination and chromatographic techniques (HPLC, TLC).
- The hydrochloride salt form improves compound stability and solubility in polar solvents.
- Reaction yields typically range from 70% to 90% depending on the scale and purification method.
- The sulfonamide linkage is stable under neutral and mildly acidic conditions but can be oxidized to sulfone derivatives under strong oxidizing conditions if desired.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrrolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Substituted pyrrolidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives without the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
1. Antiparasitic Activity
Research has indicated that pyrrolidine derivatives, including those with sulfonyl groups, exhibit significant antiparasitic properties. For instance, compounds similar to 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride have been studied for their effectiveness against Trypanosoma brucei, the causative agent of Human African trypanosomiasis. The structure-activity relationship (SAR) studies reveal that modifications in the pyrrolidine ring can enhance potency against this parasite, making it a candidate for further development in treating neglected tropical diseases .
2. Modulation of Nuclear Receptors
The compound has been explored for its potential as an inverse agonist of the retinoic acid-related orphan receptor gamma (RORγt). This receptor is implicated in autoimmune diseases, and compounds that can modulate its activity are of great interest. Research shows that the sulfonyl group in this compound contributes to binding affinity and selectivity towards RORγt, which may lead to therapeutic strategies for conditions like multiple sclerosis and rheumatoid arthritis .
3. PPAR Agonists
Further investigations have identified pyrrolidine derivatives as potent agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in glucose metabolism and lipid regulation, making them targets for managing type 2 diabetes and dyslipidemia. The cis configuration of substituents on the pyrrolidine ring has been shown to optimize biological activity, with some derivatives demonstrating low nanomolar EC50 values .
Structure-Activity Relationships
The efficacy of this compound is largely influenced by its structural components. Key findings from SAR studies include:
- Sulfonamide Group : The presence of a sulfonamide moiety enhances interactions with target receptors, improving binding affinity.
- Pyrrolidine Ring Modifications : Variations in substituents on the pyrrolidine ring can significantly affect biological activity. For example, the introduction of electron-withdrawing groups tends to increase potency against specific targets .
- Stereochemistry : The configuration of substituents (cis vs. trans) plays a critical role in determining the compound's pharmacological profile. Compounds with a cis arrangement often exhibit superior agonistic or antagonistic activities compared to their trans counterparts .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Type 2 Diabetes Management : In animal models, specific pyrrolidine derivatives have shown promise in lowering fasting glucose levels and improving lipid profiles when administered at optimal doses. These findings support their potential use as therapeutic agents in metabolic disorders .
- Autoimmune Disease Treatment : A study demonstrated that compounds targeting RORγt could reduce inflammatory responses in models of autoimmune diseases, indicating a pathway for developing new treatments based on this scaffold .
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromophenyl group can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Functional Group Differences
- Sulfonyl vs. Sulfones are associated with broader therapeutic applications, including anti-inflammatory and anticancer activities .
Substituent Position and Stereochemistry
- Para vs. Meta Bromophenyl : Para-substituted derivatives (e.g., target compound) exhibit symmetrical electronic distribution, favoring interactions with planar biological targets, whereas meta-substituted analogs (e.g., 3-(3-bromophenyl)pyrrolidine hydrochloride ) may disrupt binding due to steric hindrance .
- Stereochemistry : The (S)-enantiomer of 2-(4-bromophenyl)pyrrolidine hydrochloride demonstrates the critical role of chirality in receptor binding, a factor absent in the racemic target compound .
Pharmacological Implications
- Sulfonyl Derivatives : The target compound’s sulfonyl group may enhance interactions with enzymes like cyclooxygenase (COX) or kinases, common targets in anti-inflammatory and anticancer drug design .
- Ester/Carboxylate Derivatives : These are often utilized as prodrugs or intermediates due to their hydrolytic susceptibility, unlike the stable sulfonyl group .
Biological Activity
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride (CAS No. 1864016-64-7) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring substituted with a sulfonyl group and a bromophenyl moiety. The presence of the sulfonyl group is significant as it can influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding to specific sites, altering enzyme activity or receptor signaling pathways. For instance, similar compounds have been shown to act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease .
Inhibition Studies
Recent research has highlighted the inhibitory potential of compounds containing sulfonyl groups against cholinesterases. For example, studies on related compounds demonstrated IC50 values in the nanomolar range, indicating strong inhibitory activity against AChE and BChE . While specific IC50 values for this compound are not yet published, its structural similarity to potent inhibitors suggests it may exhibit comparable activity.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 0.017 |
| Compound B | BChE | 0.20 |
| This compound | TBD | TBD |
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrolidine ring and the nature of substituents significantly influence biological activity. For instance:
- Substituent Effects : The presence of electron-withdrawing groups like bromine enhances potency by stabilizing interactions with target enzymes.
- Ring Modifications : Variations in the pyrrolidine structure can lead to altered binding affinities and selectivity towards specific receptors or enzymes .
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, and how can purity be ensured?
Methodological Answer:
- Synthesis Pathways :
- Sulfonylation : React pyrrolidine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate. Subsequent HCl treatment yields the hydrochloride salt .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
- Purity Validation : Combine elemental analysis (C, H, N, S, Br) with H/C NMR (DMSO-d6, δ 2.5–4.0 ppm for pyrrolidine protons) and mass spectrometry (ESI-MS for [M+H]+ ion) .
Q. How should researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM), followed by dilution in aqueous buffers (PBS, pH 7.4). If precipitation occurs, explore co-solvents like polyethylene glycol (PEG-400) or cyclodextrin-based formulations .
- Stability Assessment : Conduct accelerated stability studies (24–72 hours at 37°C) using UV-Vis spectroscopy to detect degradation (λ = 270–300 nm for aromatic sulfonamides) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to calculate transition states and energy barriers for sulfonylation steps. Identify optimal temperatures (e.g., 60–80°C) and solvent polarities (e.g., THF vs. DMF) .
- Machine Learning (ML) : Train ML models on reaction datasets (e.g., reaction time, yield, solvent) to predict ideal conditions. ICReDD’s approach integrates quantum calculations with experimental validation to reduce trial-and-error .
Q. What statistical approaches are effective for resolving contradictory data in biological activity studies?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., concentration, incubation time). For receptor-binding assays, use response surface methodology (RSM) to model IC variability .
- Data Reconciliation : Employ multivariate analysis (PCA or PLS regression) to identify confounding factors (e.g., batch-to-batch purity differences). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers design robust structure-activity relationship (SAR) studies for sulfonamide derivatives?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, acetyl) or modify the bromophenyl group (e.g., replace Br with Cl, CF) .
- Biological Testing : Use high-throughput screening (HTS) for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., GPCRs). Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
